molecular formula C15H12Cl2O2 B5411731 3,5-dimethylphenyl 2,4-dichlorobenzoate

3,5-dimethylphenyl 2,4-dichlorobenzoate

Cat. No.: B5411731
M. Wt: 295.2 g/mol
InChI Key: ZPUYTAOTVOKVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylphenyl 2,4-dichlorobenzoate (CAS 116465-98-6) is a high-purity chemical ester with the molecular formula C15H12Cl2O2 and a molecular weight of 295.16 g/mol . This compound is a solid research chemical of interest primarily as a specialized synthetic intermediate or building block in organic synthesis. Its structure, featuring a benzoate ester with distinct chloro and methyl substituents, makes it a potential precursor for developing more complex molecules, such as novel heterocyclic compounds . Researchers value this compound for its potential application in method development, particularly in separation science. Esters with similar substitution patterns are used in the development and evaluation of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). For instance, cellulose-based CSPs derivatized with dichlorophenyl groups have demonstrated powerful chiral recognition abilities, which are critical for the stereoselective separation of complex racemic mixtures, including agrochemicals and pharmaceuticals . As such, this benzoate ester can serve as a valuable analytical standard or a model compound in optimizing chromatographic conditions. This product is intended For Research Use Only (RUO) and is strictly for laboratory and chemical research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(3,5-dimethylphenyl) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-9-5-10(2)7-12(6-9)19-15(18)13-4-3-11(16)8-14(13)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUYTAOTVOKVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 2,4-dichlorobenzoate typically involves the esterification of 3,5-dimethylphenol with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3,5-dimethylphenyl 2,4-dichlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically under reflux conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

3,5-Dimethylphenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and methyl groups can influence the compound’s binding affinity and specificity for different targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on aromatic rings critically determine molecular interactions and activity. Below is a comparison of 3,5-dimethylphenyl 2,4-dichlorobenzoate with key analogues:

Compound Substituents (Benzoate/Phenyl Rings) Key Properties or Activity Source
3,5-Dimethylphenyl 2,4-dichlorobenzoate 2,4-Cl (benzoate); 3,5-CH₃ (phenyl) High lipophilicity; potential PET inhibition* Inferred
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-CH₃ (phenyl) PET inhibition (IC₅₀ ~10 µM in spinach chloroplasts)
2,4-Dichlorophenyl 4-methylbenzoate 4-CH₃ (benzoate); 2,4-Cl (phenyl) Dihedral angle: 48.81° between rings; structural rigidity
3-Chlorobenzoate (3CB) 3-Cl (benzoate) Intermediate in biodegradation pathways
3,5-Dichlorobenzoate (3,5DCB) 3,5-Cl (benzoate) Enhanced electron-withdrawing effects

*PET = Photosynthetic Electron Transport

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : While 3,5-dimethylphenyl derivatives (e.g., N-(3,5-dimethylphenyl) carboxamides) exhibit strong PET-inhibiting activity (IC₅₀ ~10 µM), chloro-substituted analogues like 3,5DCB prioritize electron withdrawal, which may enhance binding to biological targets .
  • Substituent Position : 3,5-Substitution on the phenyl ring (as in the target compound) is more favorable for PET inhibition than 2,5-substitution, as seen in N-(2,5-dimethylphenyl) derivatives . This aligns with steric and electronic compatibility in photosystem II.
  • Structural Rigidity : The dihedral angle between aromatic rings in 2,4-dichlorophenyl 4-methylbenzoate (48.81°) suggests conformational flexibility, which may influence interactions with enzymes or receptors compared to more planar structures .

Lipophilicity and Bioactivity

Lipophilicity (logP) is a critical determinant of membrane permeability and bioavailability. Although exact logP values for 3,5-dimethylphenyl 2,4-dichlorobenzoate are unavailable, inferences can be drawn:

  • Methyl Groups : The 3,5-dimethylphenyl group increases lipophilicity compared to unsubstituted phenyl rings, enhancing membrane penetration in biological systems .

Q & A

Basic: What are the standard synthetic protocols for 3,5-dimethylphenyl 2,4-dichlorobenzoate?

Answer:
The synthesis typically involves esterification between 2,4-dichlorobenzoyl chloride and 3,5-dimethylphenol under anhydrous conditions. A common method adapted from analogous benzoate esters (e.g., triazole derivatives) includes:

  • Reaction Setup : Dissolve 3,5-dimethylphenol in a polar aprotic solvent (e.g., DMSO) with a base (e.g., triethylamine) to deprotonate the phenolic hydroxyl group.
  • Coupling : Add 2,4-dichlorobenzoyl chloride dropwise under reflux (18–24 hours) to ensure complete ester formation .
  • Workup : Distill under reduced pressure, cool, and precipitate the product using ice water. Purify via recrystallization (water-ethanol mixtures yield ~65% purity) .
  • Characterization : Confirm via melting point (compare to analogs: 141–143°C for triazole esters) and spectroscopic methods (FT-IR for ester C=O stretch ~1720 cm⁻¹) .

Basic: How is the chemical structure confirmed post-synthesis?

Answer:
A multi-technique approach is critical:

  • NMR : ¹H NMR should show peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and quaternary carbons .
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray studies reveal bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between aromatic rings (e.g., 48.81° in related 4-methylbenzoates), critical for conformational analysis .
  • Elemental Analysis : Match calculated vs. observed C/H/Cl ratios to exclude impurities.

Advanced: How can synthesis be optimized for higher yields or purity?

Answer:
Optimization strategies include:

  • Solvent Screening : Replace DMSO with THF or DMF to improve solubility of aromatic substrates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Reaction Monitoring : Employ TLC or in-situ FT-IR to track esterification progress and terminate reflux at completion.
  • Purification : Gradient recrystallization (e.g., hexane/ethyl acetate) or column chromatography (silica gel, 5% EtOAc in hexane) enhances purity.

Advanced: How do conformational differences (e.g., dihedral angles) impact physicochemical properties?

Answer:
The dihedral angle between the 3,5-dimethylphenyl and 2,4-dichlorobenzoyl rings influences:

  • Crystallinity : Angles closer to 45° (e.g., 48.81° in analogs) reduce symmetry, complicating crystallization .
  • Solubility : Non-planar conformations increase hydrophobic surface area, reducing aqueous solubility.
  • Bioactivity : Steric effects from methyl/chloro substituents may hinder binding to enzymatic pockets. Computational modeling (DFT or MD simulations) can predict these effects.

Advanced: How to design biological activity assays for this compound?

Answer:
Focus on target-specific assays:

  • Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria, referencing methods for triazole derivatives .
  • Enzyme Inhibition : Screen against esterases or cytochrome P450 isoforms via fluorometric assays. Include positive controls (e.g., ketoconazole for CYP3A4).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) with dose-response curves (IC₅₀ calculation).

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Purity Variance : Validate compound purity via HPLC (≥95%) and LC-MS to exclude degradation products.
  • Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and cell culture media .
  • Structural Confounders : Compare with analogs (e.g., 2,4-dichlorophenyl 4-methylbenzoate) to isolate substituent effects .

Advanced: What analytical methods are suitable for stability studies?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via UPLC-PDA for degradation products.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.